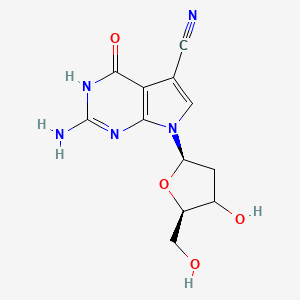

7-Cyano-7-deaza-2'-deoxy guanosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H13N5O4 |

|---|---|

Molekulargewicht |

291.26 g/mol |

IUPAC-Name |

2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)/t6?,7-,8-/m1/s1 |

InChI-Schlüssel |

QXSULWVDXWTVBZ-SPDVFEMOSA-N |

Isomerische SMILES |

C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=C(NC3=O)N)C#N |

Kanonische SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine: Structure, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Cyano-7-deaza-2'-deoxyguanosine, also known as dPreQ0, is a modified nucleoside analog of deoxyguanosine. It features a cyano group at the 7-position and the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom.[1][2] This structural modification imparts unique biochemical and biophysical properties, making it a valuable tool in molecular biology, drug discovery, and diagnostics. This technical guide provides a detailed overview of the structure, properties, synthesis, and biological significance of 7-cyano-7-deaza-2'-deoxyguanosine, with a focus on experimental data and protocols for the research community.

Structure and Physicochemical Properties

7-Cyano-7-deaza-2'-deoxyguanosine is a pyrrolopyrimidine nucleoside.[2] The replacement of the N7 atom with a C-H group alters the electronic properties of the purine ring system and eliminates a hydrogen bond acceptor site in the major groove of DNA.[3] The presence of the cyano group further influences its stability and hydrogen bonding capabilities.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-cyano-7-deaza-2'-deoxyguanosine and its parent compound, 7-deaza-2'-deoxyguanosine (B613789), are presented in Table 1.

| Property | 7-Cyano-7-deaza-2'-deoxyguanosine | 7-Deaza-2'-deoxyguanosine | Reference |

| Molecular Formula | C12H13N5O4 | C11H14N4O4 | [2] |

| Molecular Weight | 291.26 g/mol | 266.25 g/mol | [2][4] |

| CAS Number | 199859-58-0 | 86392-75-8 | [2][4] |

| Calculated Dipole Moment | Not available | 4.312 Debye (for 9-methyl-7-deaza-G) | [3] |

| Calculated Surface Area | Not available | 86 Å2 (for 7-deaza-G) | [3] |

Crystallographic Data

X-ray crystallography of the parent compound, 7-deaza-2'-deoxyguanosine, provides insights into its three-dimensional structure. The key crystallographic parameters are summarized in Table 2.

| Parameter | Value | Reference |

| N-glycosylic bond torsion angle (χ) | anti [-106.5 (3)°] | [5] |

| 2'-deoxyribofuranosyl moiety conformation | 3T4 (N-type) | [5] |

| Pseudorotation phase angle (P) | 39.1° | [5] |

| Maximum puckering amplitude (τm) | 40.3° | [5] |

| Exocyclic C-C bond conformation (γ) | ap (trans) [-173.8 (3)°] | [5] |

| Nucleobase interplanar O=C-C···NH2 distance | 3.441 (1) Å | [5][6] |

Biological Activity and Applications

7-Cyano-7-deaza-2'-deoxyguanosine exhibits significant biological activities and has found applications in various research areas.

Immunostimulatory Activity via Toll-Like Receptor 7 (TLR7)

Guanosine (B1672433) analogs, including 7-cyano-7-deaza-2'-deoxyguanosine, are recognized by Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[7][8][9] Activation of TLR7 by these analogs triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in antiviral and immunostimulatory effects.[7][8][9]

The TLR7 signaling pathway initiated by guanosine analogs is dependent on the adaptor protein MyD88 and requires endosomal maturation.[7][8]

DNA Modification

In bacteria, 7-cyano-7-deaza-2'-deoxyguanosine (dPreQ0) is a precursor for other 7-deazaguanine (B613801) derivatives found in DNA.[10][11][12] It is incorporated into DNA by a transglycosylase enzyme, DpdA, in an ATP-dependent reaction facilitated by DpdB.[12][13] This modification is part of a restriction-modification system.[13]

Application in PCR and DNA Sequencing

The triphosphate form of 7-deaza-2'-deoxyguanosine is used in polymerase chain reaction (PCR) and DNA sequencing, particularly for GC-rich templates. Its incorporation reduces the formation of secondary structures that can inhibit polymerase activity, leading to improved amplification and sequencing results.

Experimental Protocols

Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine

Note: This is a generalized scheme. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized based on literature procedures for similar compounds.

In Vitro Incorporation of dPreQ0 into DNA

This protocol is adapted from the methods described for the DpdA/DpdB system.[13]

Materials:

-

pUC19 plasmid DNA

-

Purified DpdA and DpdB proteins

-

preQ0 (7-cyano-7-deazaguanine)

-

ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

pUC19 DNA (final concentration, e.g., 1 µg/µL)

-

DpdA (final concentration, e.g., 5 µM)

-

DpdB (final concentration, e.g., 5 µM)

-

preQ0 (final concentration, e.g., 20 µM)

-

ATP (final concentration, e.g., 1 mM)

-

Reaction Buffer to the final volume.

-

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.

-

Vortex and centrifuge at high speed for 5 minutes.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.

-

Carefully remove the supernatant and wash the pellet with 70% ethanol.

-

Air dry the pellet and resuspend in TE buffer.

-

The resulting DNA will be modified with dPreQ0 and can be analyzed by methods such as mass spectrometry.

TLR7 Activation Assay in Cell Culture

This protocol is a general guideline for assessing the activation of TLR7 by 7-cyano-7-deaza-2'-deoxyguanosine in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)

-

7-Cyano-7-deaza-2'-deoxyguanosine

-

Positive control (e.g., R848)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Reporter gene assay system (e.g., luciferase assay reagent)

-

Luminometer or spectrophotometer

Procedure:

-

Seed the TLR7-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of 7-cyano-7-deaza-2'-deoxyguanosine and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium only).

-

Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

-

After incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system used.

-

Analyze the data by plotting the reporter activity against the compound concentration to determine the dose-response relationship.

Conclusion

7-Cyano-7-deaza-2'-deoxyguanosine is a versatile molecule with significant potential in various fields of biomedical research. Its unique structural features give rise to interesting biological activities, including the modulation of the innate immune system and its role in bacterial DNA modification systems. The experimental protocols and data presented in this guide are intended to provide a valuable resource for scientists working with this compound and to stimulate further research into its properties and applications.

References

- 1. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 199859-58-0: 7-Cyano-7-deaza-2'-deoxy guanosine [cymitquimica.com]

- 3. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 11. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis of 7-deazaguanine derivatives in bacteria

An In-Depth Technical Guide to the Biosynthesis of 7-Deazaguanine (B613801) Derivatives in Bacteria

Executive Summary

7-deazaguanine derivatives represent a diverse class of natural products characterized by a pyrrolo[2,3-d]pyrimidine core structure.[1] In bacteria, these compounds are integral to fundamental biological processes, manifesting as hypermodified bases in tRNA, such as queuosine (B110006) (Q), and as potent secondary metabolites with antibiotic properties, including toyocamycin (B1682990) and sangivamycin (B1680759).[1][2] More recently, 7-deazaguanine derivatives have been identified as epigenetic modifications in bacterial and phage DNA, where they play a role in restriction-modification and anti-restriction systems.[3][4] All these varied derivatives originate from a common, conserved biosynthetic pathway that begins with guanosine-5'-triphosphate (GTP). This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the key precursor 7-cyano-7-deazaguanine (preQ₀), details the subsequent branches leading to major derivatives, presents quantitative data on the enzymes involved, and outlines key experimental methodologies for researchers in molecular biology and drug development.

The Core Biosynthetic Pathway: From GTP to PreQ₀

The de novo synthesis of 7-deazaguanine derivatives in bacteria is a multi-step enzymatic process that converts GTP into the universal precursor, 7-cyano-7-deazaguanine (preQ₀).[1] This four-step pathway remained largely uncharacterized for decades but has now been fully reconstituted in vitro.[5][6][7]

Step 1: GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP) The pathway initiates with the conversion of GTP to H₂NTP, a reaction catalyzed by GTP cyclohydrolase I (FolE) .[1][8] This complex rearrangement reaction is a critical branch point in primary metabolism, as it is also the first committed step in the biosynthesis of tetrahydrofolate (THF) and biopterin.[1][8]

Step 2: H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) The second step is catalyzed by 6-carboxytetrahydropterin synthase (QueD) , which converts H₂NTP into CPH₄.[3]

Step 3: CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG) This key rearrangement is catalyzed by 7-carboxy-7-deazaguanine synthase (QueE) , an atypical member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[5][9] The enzyme utilizes a [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical, which initiates the complex conversion of the pterin (B48896) ring of CPH₄ into the pyrrolopyrimidine core of CDG.[9][10][11]

Step 4: CDG to 7-cyano-7-deazaguanine (preQ₀) In the final step of the core pathway, 7-cyano-7-deazaguanine synthase (QueC) , an ATPase, catalyzes the conversion of CDG to preQ₀.[1] The reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate and consumes two molecules of ATP, with ammonia (B1221849) serving as the nitrogen source for the nitrile group.[1][5]

Diversification of 7-Deazaguanine Derivatives from PreQ₀

The preQ₀ base is the central hub from which bacteria synthesize a variety of final products, including tRNA modifications, antibiotics, and DNA modifications.

Queuosine (Q) Biosynthesis in tRNA

Queuosine is a hypermodified nucleoside found in the wobble position (position 34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine, where it enhances translational accuracy and efficiency.[2]

-

preQ₁ Formation: preQ₀ is reduced by the NADPH-dependent preQ₀ oxidoreductase (QueF) to form 7-aminomethyl-7-deazaguanine (preQ₁).[8]

-

tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) excises the genetically encoded guanine (B1146940) from the tRNA anticodon loop and irreversibly inserts the preQ₁ base.[8]

-

Final Modification: Once incorporated into the tRNA, preQ₁ is further modified by additional enzymes (e.g., QueA, QueG, QueH) to yield the final queuosine (Q) structure.[1]

Pyrrolopyrimidine Antibiotic Biosynthesis

Certain bacteria, particularly in the genus Streptomyces, utilize the preQ₀ scaffold to produce potent nucleoside antibiotics like toyocamycin and sangivamycin.[12]

-

Toyocamycin Formation: A dedicated gene cluster (toy) orchestrates the conversion of preQ₀ into toyocamycin. This involves appending a ribose moiety and converting the guanine-like base to an adenine-like one.[13]

-

Sangivamycin Formation: The nitrile group of toyocamycin is subsequently hydrolyzed by toyocamycin nitrile hydratase to an amide, yielding sangivamycin.[13]

7-Deazaguanine Modification in DNA

A more recent discovery is the incorporation of 7-deazaguanine derivatives into DNA, creating a novel form of epigenetic marking.[14] This system is encoded by the dpd (deazapurine in DNA) gene cluster.[3][4]

-

dPreQ₀ Insertion: A specialized tRNA-guanine transglycosylase homolog, DpdA , inserts the preQ₀ base directly into DNA, replacing a guanine residue to form 2'-deoxy-preQ₀ (dPreQ₀).[4]

-

dADG Formation: The nitrile group of the inserted dPreQ₀ can be hydrolyzed by the enzyme DpdC to form 2'-deoxy-7-amido-7-deazaguanosine (dADG).[3]

Quantitative and Functional Enzyme Data

Table 1: Enzymes of the Core Biosynthetic Pathway (GTP to preQ₀)

| Enzyme Name | Gene Name | EC Number | Function & Notes |

| GTP cyclohydrolase I | folE | 3.5.4.16 | Catalyzes the conversion of GTP to H₂NTP. Shared with folate biosynthesis. The Nocardia enzyme has a Kₘ for GTP of 6.5 µM.[1][15] |

| 6-carboxytetrahydropterin synthase | queD | 4.1.2.50 | Converts H₂NTP to CPH₄.[3] |

| 7-carboxy-7-deazaguanine synthase | queE | 4.3.99.3 | A radical SAM enzyme that converts CPH₄ to CDG. Requires a reduced [4Fe-4S] cluster for activity.[9][10] |

| 7-cyano-7-deazaguanine synthase | queC | 6.3.4.20 | An ATPase that converts CDG to preQ₀ via an ADG intermediate, using ammonia as a nitrogen source.[1] |

Table 2: Enzymes for the Synthesis of 7-Deazaguanine Derivatives

| Derivative Pathway | Enzyme Name | Gene Name(s) | EC Number | Function & Notes |

| Queuosine | preQ₀ oxidoreductase | queF | 1.7.1.13 | NADPH-dependent reduction of preQ₀ to preQ₁.[8] |

| tRNA-guanine transglycosylase | tgt | 2.4.2.29 | Exchanges guanine for preQ₁ in the tRNA anticodon loop.[8] | |

| Antibiotics | Toyocamycin pathway enzymes | toy cluster | N/A | A suite of enzymes for ribosylation and base conversion of preQ₀.[13] |

| Toyocamycin nitrile hydratase | toyJ/K/L | 4.2.1.84 | Hydrolyzes the nitrile group of toyocamycin to form sangivamycin.[13] | |

| DNA Modification | DNA preQ₀ transglycosylase | dpdA | N/A | TGT homolog that inserts preQ₀ into DNA.[3][4] |

| dPreQ₀ hydrolase | dpdC | N/A | Converts dPreQ₀ in DNA to dADG.[3] |

Key Experimental Methodologies

The study of 7-deazaguanine biosynthesis relies on a combination of genetic, biochemical, and analytical techniques.

In Vitro Reconstitution of the PreQ₀ Pathway

The entire four-step pathway from GTP to preQ₀ has been successfully reconstituted in vitro, which was crucial for elucidating the functions of the QueC, QueD, and QueE enzymes and identifying the novel intermediates CPH₄ and CDG.[5][7]

Representative Protocol for In Vitro PreQ₀ Synthesis: [5]

-

Enzyme Preparation: Purify recombinant FolE, QueD, QueE, and QueC enzymes, typically with affinity tags (e.g., His₆-tag). QueE must be purified and handled under strict anaerobic conditions due to its oxygen-sensitive [4Fe-4S] cluster.[9]

-

Reaction Setup: Combine the four purified enzymes in an appropriate buffer (e.g., Tris-HCl or PIPES) with necessary cofactors.

-

Cofactors: Include GTP as the initial substrate, SAM for the QueE reaction, ATP and an ammonium (B1175870) salt (e.g., (NH₄)₂SO₄) for the QueC reaction, and a reducing system for QueE.

-

QueE Reduction: The radical SAM enzyme QueE requires a reduced [4Fe-4S]¹⁺ cluster. This can be achieved chemically with sodium dithionite (B78146) or, more efficiently, with a biological reducing system such as flavodoxin (Fld)/flavodoxin reductase (FPR)/NADPH.[9][16]

-

Incubation: Incubate the reaction mixture under anaerobic conditions at an optimal temperature (e.g., 37°C).

-

Analysis: Monitor the reaction progress over time by taking aliquots. Stop the reaction by adding acid (e.g., trichloroacetic acid). Analyze the formation of intermediates and the final product, preQ₀, using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and Mass Spectrometry (MS).[5]

Assay for Radical SAM Enzyme QueE

Assaying QueE activity is critical but requires specific anaerobic techniques.[9]

-

Anaerobic Environment: All buffers and reagents must be deoxygenated, and the entire assay must be performed in an anaerobic chamber.

-

Enzyme Reconstitution: The [4Fe-4S] cluster of purified QueE often needs to be chemically reconstituted under anaerobic conditions with an excess of an iron salt (e.g., FeCl₃) and a sulfide (B99878) source (e.g., Na₂S).[9]

-

Assay Mixture: A typical assay buffer is PIPES-KOH (pH 7.4) containing dithiothreitol (B142953) (DTT), MgSO₄, SAM, and the substrate CPH₄.[9]

-

Reduction: The enzyme's cluster must be reduced to the active +1 state using sodium dithionite or a biological reducing system.[9][16]

-

Initiation and Quenching: The reaction is initiated by adding the substrate (CPH₄). Aliquots are quenched at various time points with trichloroacetic acid.[9][10]

-

Detection: The conversion of CPH₄ to CDG is monitored and quantified by LC-MS.[9]

Analysis of DNA and RNA Modifications

Identifying 7-deazaguanine derivatives in nucleic acids requires sensitive analytical methods.

-

Nucleic Acid Isolation: Genomic DNA or total tRNA is purified from bacterial cultures.[3][4]

-

Enzymatic Digestion: The purified nucleic acid is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as Benzonase, DNase I (for DNA), phosphodiesterase, and alkaline phosphatase.[3][4]

-

LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS). The modified nucleosides are identified and quantified based on their unique retention times and mass fragmentation patterns compared to synthetic standards.[3]

Conclusion and Future Directions

The elucidation of the biosynthetic pathways for 7-deazaguanine derivatives in bacteria has revealed a remarkable example of metabolic diversification, where a single core pathway gives rise to molecules essential for translation, chemical defense, and epigenetic regulation. For researchers and drug development professionals, these pathways present attractive targets. The enzymes, particularly those unique to bacteria like QueE and QueF, are potential targets for novel antibiotics. Furthermore, understanding the DNA modification systems (Dpd) opens new avenues for exploring bacterial epigenetics and developing tools for biotechnology. Future research will likely focus on the regulation of these pathways, the discovery of new 7-deazaguanine derivatives, and the full extent of their roles in the intricate arms race between bacteria and bacteriophages.

References

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]

- 7. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Toyocamycin - Wikipedia [en.wikipedia.org]

- 13. 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and Biological Reduction of the Radical SAM Enzyme 7-Carboxy-7-deazaguanine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the preQ₀ Intermediate: 7-cyano-7-deazaguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-cyano-7-deazaguanine (preQ₀) is a pivotal intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in bacteria and eukaryotes. This crucial modification plays a significant role in translational fidelity and efficiency. The biosynthetic pathway of preQ₀, originating from guanosine-5'-triphosphate (GTP), involves a series of four enzymatic transformations, presenting a unique intersection of nucleotide metabolism and radical chemistry. This technical guide provides a comprehensive overview of the biochemical role, synthesis, and enzymatic processing of preQ₀, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this field.

Introduction

7-Deazaguanine-containing compounds represent a diverse class of natural products with significant biological activities, including antibiotic and antiviral properties.[1][2] A central precursor to many of these molecules is 7-cyano-7-deazaguanine, also known as preQ₀.[3] PreQ₀ is the product of a four-step enzymatic pathway that begins with GTP.[2][4] Its subsequent reduction to 7-aminomethyl-7-deazaguanine (preQ₁) is a critical step in the biosynthesis of queuosine (Q), a modification found in the wobble position of tRNAs for asparagine, aspartic acid, histidine, and tyrosine.[5] The absence of the queuosine modification has been linked to effects on translational speed and fidelity.[5] Understanding the biosynthesis of preQ₀ is therefore fundamental to elucidating the regulation of protein synthesis and exploring potential targets for novel antimicrobial agents.

The Biosynthetic Pathway of preQ₀ from GTP

The de novo synthesis of preQ₀ is a conserved pathway in many bacteria and archaea, involving four key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC).[6][7] The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP) by FolE. QueD then catalyzes the conversion of H₂NTP to CPH₄.[4] The radical SAM enzyme QueE subsequently transforms CPH₄ into CDG in a complex rearrangement reaction.[2][4] Finally, QueC, an ATP-dependent enzyme, converts CDG to preQ₀, utilizing ammonia (B1221849) as the nitrogen source for the nitrile group.[2][4]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.

Quantitative Data on Enzymatic Reactions

The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of preQ₀ and its subsequent conversion to preQ₁.

Table 1: Kinetic Parameters of Enzymes in the preQ₀ Biosynthetic Pathway

| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| FolE (GTP cyclohydrolase I) | Bacillus subtilis | GTP | 4 | 4.8 (Vmax nmol/min/mg) | - | - | [8] |

| QueD (CPH₄ synthase) | Escherichia coli | H₂NTP | Not determined | > 1 (estimated) | - | - | [9] |

| QueE (CDG synthase) | Bacillus subtilis | CPH₄ | 20 | 5.4 | - | - | [10] |

| QueC (preQ₀ synthase) | - | CDG | Not determined | Not determined | - | - | - |

Table 2: Kinetic Parameters of QueF (preQ₀ Reductase)

| Organism | Substrate | KM (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | preQ₀ | < 1.5 | 0.1268 | 7.0 | 37 | [6] |

| Bacillus subtilis | preQ₀ | 0.237 | 0.011 (0.66 min-1) | 7.5 | 30 | [3] |

| Bacillus subtilis (Glu97Gln mutant) | preQ₀ | 67 | 0.0006 (0.036 min-1) | - | - | [3] |

| Escherichia coli | NADPH | 36 | 0.01 (0.6 min-1) | - | - | [11] |

Experimental Protocols

In Vitro Reconstitution of preQ₀ Biosynthesis from GTP

This protocol is adapted from McCarty et al., 2009.[4]

Objective: To synthesize preQ₀ in vitro from GTP using purified enzymes.

Materials:

-

Purified GTP cyclohydrolase I (GCH I/FolE)

-

Purified E. coli QueD (CPH₄ synthase)

-

Purified B. subtilis QueE (CDG synthase)

-

Purified B. subtilis QueC (preQ₀ synthase)

-

Guanosine-5'-triphosphate (GTP)

-

S-adenosyl-L-methionine (SAM)

-

Sodium dithionite

-

ATP, MgCl₂, DTT, NH₄Cl

-

Reaction buffer (e.g., 50 mM PIPES, pH 7.4, 0.1 M NaCl)

-

HPLC system for product analysis

Procedure:

-

Step 1: Synthesis of H₂NTP. Incubate GTP with GCH I in reaction buffer.

-

Step 2: Synthesis of CPH₄. Add purified QueD to the reaction mixture from Step 1.

-

Step 3: Synthesis of CDG. To the CPH₄-containing mixture, add QueE, SAM, and sodium dithionite.

-

Step 4: Synthesis of preQ₀. Add QueC, ATP, and NH₄Cl to the CDG-containing mixture.

-

Reaction Monitoring. Monitor the formation of intermediates and the final product, preQ₀, by reverse-phase HPLC, typically with UV detection at 300 nm.[4]

Experimental Workflow Diagram

Caption: Workflow for the in vitro enzymatic synthesis of preQ₀.

Enzyme Activity Assay for QueF (preQ₀ Reductase)

This protocol is based on the methods described by Van Lanen et al., 2005 and Zallot et al., 2017.[3][11]

Objective: To determine the kinetic parameters of QueF by monitoring NADPH oxidation.

Materials:

-

Purified QueF enzyme

-

preQ₀ substrate

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM DTT)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADPH, and varying concentrations of preQ₀.

-

Initiate the reaction by adding a known amount of QueF enzyme.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocities against the substrate (preQ₀) concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax (from which kcat can be calculated).

Conclusion

7-cyano-7-deazaguanine (preQ₀) stands as a critical juncture in the biosynthesis of the modified tRNA nucleoside queuosine. The elucidation of its four-step enzymatic synthesis from GTP has unveiled novel enzymatic chemistry, including the complex rearrangement catalyzed by the radical SAM enzyme QueE. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating this pathway. Further characterization of the enzymes, particularly the kinetic properties of QueC, will provide a more complete understanding of the regulation of queuosine biosynthesis. This knowledge is not only crucial for fundamental biochemistry but also holds promise for the development of novel therapeutic agents targeting bacterial tRNA modification pathways.

References

- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]

- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of the Queuosine Biosynthesis Enzyme QueF from Irreversible Oxidation by a Conserved Intramolecular Disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymic characterization of Bacillus subtilis GTP cyclohydrolase I. Evidence for a chemical dephosphorylation of dihydroneopterin triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. pnas.org [pnas.org]

The Epigenetic Armor: A Technical Guide to 7-Deazaguanine Modifications in Phage DNA

For Researchers, Scientists, and Drug Development Professionals

Bacteriophages, the viruses that infect bacteria, are engaged in a perpetual evolutionary arms race with their hosts. A key strategy in this conflict is the modification of the phage's own genetic material to protect it from bacterial defense systems, such as restriction enzymes. Among the most fascinating of these modifications is the substitution of guanine (B1146940) with a class of molecules called 7-deazaguanines. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analysis of these unique DNA modifications, offering valuable insights for researchers in microbiology, virology, and drug development.

The Landscape of 7-Deazaguanine (B613801) Modifications

The discovery of 7-deazaguanine derivatives in phage DNA has unveiled a new layer of epigenetic complexity. These modifications are not mere decorations but integral components of a sophisticated defense mechanism.[1][2][3] To date, a variety of these modified bases have been identified, each with its own biosynthetic nuance.

Eight key derivatives of 7-deazaguanine have been identified in the DNA of various bacteriophages.[4][5] These include the well-characterized 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), 2'-deoxy-7-amido-7-deazaguanosine (dADG), and 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ1).[3][6] More recently, four additional derivatives were discovered: 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1), 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2'-deoxy-7-deazaguanine (dDG), and 2'-deoxy-7-carboxy-7-deazaguanine (dCDG).[4][5][7][8]

The extent of guanine replacement by these analogs can be substantial, rendering the phage genome resistant to a broad spectrum of host restriction enzymes.[3] This hypermodification underscores the critical role of 7-deazaguanines in phage survival and propagation.

Quantitative Analysis of Guanine Replacement

The level of guanine substitution by 7-deazaguanine derivatives varies among different phages. This quantitative data is crucial for understanding the extent of this protective mechanism.

| Phage | Host Organism | 7-Deazaguanine Derivative | Percentage of Guanine Replaced (%) | Reference |

| Enterobacteria phage 9g | Enterobacteria | Archaeosine (G+) | 25 | [9] |

| Escherichia phage CAjan | Escherichia coli | preQ₀ | 32 | [1][9] |

| Campylobacter phage CP220 | Campylobacter | 7-amido-7-deazaguanine (ADG) | 100 | [1][9] |

| Halovirus HVTV-1 | Halovirus | preQ₁ | 30 | [1][9] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of 7-deazaguanine modifications in phages is a multi-step enzymatic process that begins with the common purine (B94841) precursor, guanosine (B1672433) triphosphate (GTP).[10][11] The core pathway leads to the production of the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which can then be further modified to generate the diverse array of derivatives found in phage DNA.[1][11]

The initial steps of the pathway, leading to preQ₀, are catalyzed by a series of enzymes, often encoded by the phage itself.[1][10] These include GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[1][10][12]

Once preQ₀ is synthesized, it is inserted into the phage DNA by a specialized DNA transglycosylase enzyme called DpdA.[3][4] This insertion is a post-replicative event, where a guanine base is excised and replaced with the preQ₀ molecule.[4][13] Following insertion, other phage-encoded enzymes can further modify the preQ₀ base to create the final 7-deazaguanine derivative.[4][13]

Caption: Biosynthesis of 7-deazaguanine modifications in phage DNA.

Experimental Protocols: Detecting and Quantifying 7-Deazaguanine Modifications

The identification and quantification of these novel DNA modifications require sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for this purpose.[1][12]

Enzymatic Digestion of Phage Genomic DNA

Objective: To hydrolyze the phage DNA into its constituent nucleosides for LC-MS/MS analysis.

Protocol:

-

DNA Extraction: Isolate high-purity genomic DNA from the phage of interest using a standard phage DNA extraction protocol.

-

Enzymatic Digestion:

-

To 1-5 µg of purified phage DNA, add a cocktail of nucleases and phosphatases. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate the reaction mixture at 37°C for 2-12 hours to ensure complete digestion.

-

-

Sample Cleanup:

-

Following digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration or solid-phase extraction.

-

The resulting solution containing the free deoxynucleosides is then ready for analysis.

-

LC-MS/MS Analysis

Objective: To separate, identify, and quantify the canonical and modified deoxynucleosides.

Protocol:

-

Chromatographic Separation:

-

Inject the digested DNA sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the deoxynucleosides based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

-

Quantification:

-

Perform quantification using multiple reaction monitoring (MRM) mode.[6] This involves monitoring specific precursor-to-product ion transitions for each canonical and modified deoxynucleoside.

-

Establish external calibration curves for each nucleoside using synthetic standards of known concentrations to ensure accurate quantification.[6][12] The limit of detection for these modified nucleosides is typically in the femtomole range.[6]

-

Caption: Experimental workflow for analyzing 7-deazaguanine modifications.

Implications for Drug Development and Future Research

The discovery of 7-deazaguanine modifications in phage DNA opens up new avenues for research and therapeutic development.

-

Novel Antiviral Targets: The enzymes involved in the biosynthesis and incorporation of these modifications, such as DpdA, represent potential targets for novel antiviral drugs. Inhibiting these enzymes could render phages susceptible to bacterial restriction systems, providing a new strategy to combat phage-related issues in industrial fermentations or the food industry.

-

Phage Therapy: Understanding how phages protect their DNA is crucial for the development of effective phage therapies. Genetically engineering phages to have specific DNA modifications could enhance their efficacy against multidrug-resistant bacteria.

-

Biotechnology: The enzymes of this pathway could be harnessed as biotechnological tools for site-specific modification of DNA, opening up possibilities in synthetic biology and epigenetics research.

The ongoing exploration of the phage epigenome will undoubtedly reveal further complexities and provide a deeper understanding of the intricate interactions between viruses and their hosts. This knowledge will be invaluable for developing the next generation of antimicrobial strategies and biotechnological innovations.

References

- 1. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] Four additional natural 7-deazaguanine derivatives in phages and how to make them | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

The Emerging Role of 7-Cyano-7-Deazaguanine in DNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyano-7-deazaguanine (preQ₀) is a fascinating heterocyclic molecule, long recognized as a key intermediate in the biosynthesis of the hypermodified tRNA nucleoside, queuosine. However, recent discoveries have unveiled a novel and critical role for preQ₀ in the realm of DNA modification. This technical guide provides an in-depth exploration of the biological significance of 7-cyano-7-deazaguanine in DNA, detailing its biosynthesis, the enzymatic machinery responsible for its insertion into the DNA backbone, and its function within a novel bacterial restriction-modification system. This document consolidates current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in molecular biology, microbiology, and drug development.

Introduction

7-Deazaguanine (B613801) derivatives are a class of modified purines where the nitrogen at position 7 is replaced by a carbon atom. One of the most fundamental of these is 7-cyano-7-deazaguanine, also known as preQ₀. Historically, the biological significance of preQ₀ was confined to its role as a precursor to queuosine, a complex modification found in the anticodon of certain tRNAs that enhances translational fidelity.[1][2]

The paradigm shifted with the discovery of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in bacterial DNA.[3][4] This finding pointed to a previously unknown pathway of DNA modification and a new biological context for preQ₀. It is now understood that dPreQ₀ is a component of a sophisticated bacterial defense mechanism known as a restriction-modification (R-M) system.[5][6][7] In these systems, the host's DNA is chemically modified to protect it from cleavage by its own restriction endonucleases, which target and degrade foreign DNA, such as that from invading bacteriophages.[6][7] The incorporation of dPreQ₀ into DNA serves as this protective mark.

This guide will delve into the core aspects of preQ₀'s role in DNA modification, from its synthesis to its enzymatic incorporation and functional implications.

The Biosynthesis of 7-Cyano-7-Deazaguanine (preQ₀)

The journey of preQ₀ begins with Guanosine-5'-triphosphate (GTP), a primary metabolite. The biosynthesis of preQ₀ is a multi-step enzymatic pathway that is conserved in many bacteria.[8][9] The key enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[8][9]

The initial step, catalyzed by FolE, is shared with the folate biosynthesis pathway.[2] The subsequent dedicated steps are illustrated in the pathway diagram below.

Caption: The biosynthetic pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.

Incorporation of 7-Cyano-7-Deazaguanine into DNA: The Dpd R-M System

The incorporation of preQ₀ into DNA is carried out by a specialized set of enzymes encoded by the dpd (deazapurine in DNA) gene cluster.[5] This system constitutes a novel type of restriction-modification system. The core machinery for the modification aspect of this system involves three key proteins: DpdA, DpdB, and DpdC.[5][10]

-

DpdA: This enzyme is a transglycosylase that catalyzes the exchange of a guanine (B1146940) base in the DNA for preQ₀.[5][10]

-

DpdB: An ATPase that provides the energy for the transglycosylation reaction. The insertion of preQ₀ into DNA is dependent on ATP hydrolysis by DpdB.[5][10]

-

DpdC: This enzyme functions independently of DpdA and DpdB to further modify the incorporated preQ₀ into 7-amido-7-deazaguanine (ADG).[5][10]

The overall workflow for the modification of DNA with 7-deazaguanine derivatives is depicted below.

References

- 1. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Kinetic and spectroscopic studies on the quercetin 2,3-dioxygenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

7-Deazapurine Derivatives: A Technical Guide to Their Role in Nucleic Acid Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleosides are a class of purine (B94841) analogs where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound effects on the chemical and biological properties of nucleic acids, making these derivatives invaluable tools in molecular biology, diagnostics, and therapeutic development. The alteration of the purine core changes the electronic properties of the base, affects the hydrogen bonding landscape in the major groove of DNA, and provides a site for further chemical modifications. This guide provides an in-depth overview of the synthesis, incorporation, and functional consequences of 7-deazapurine derivatives in nucleic acids, complete with experimental protocols and quantitative data to aid researchers in their practical applications.

Impact on Nucleic Acid Structure and Function

The substitution of N7 with a CH group in the purine ring of 7-deazapurine derivatives introduces significant changes to the properties of DNA and RNA. One of the most critical alterations is the removal of the Hoogsteen edge hydrogen bond acceptor (N7), which can disrupt non-Watson-Crick base pairing and reduce the formation of secondary structures in G-rich sequences. This property is particularly beneficial in molecular biology techniques such as PCR and DNA sequencing.

Furthermore, the C7 position becomes available for the attachment of various functional groups, including halogens, alkyl, and aryl moieties.[1] These modifications can enhance duplex stability, modulate interactions with proteins, and introduce novel functionalities such as fluorescence.[1]

Quantitative Data on Duplex Stability

The incorporation of 7-deazapurine derivatives can have varied effects on the thermal stability of DNA duplexes, measured by the melting temperature (Tm). The following table summarizes the impact of various 7-deazapurine modifications on DNA duplex stability.

| Oligonucleotide Sequence (Modification in bold) | Complementary Sequence | Tm (°C) | ΔTm (°C) per modification | Reference |

| 5'-CGCGAATTCGCG-3' | 3'-GCGCTTAAGCGC-5' | 59.1 | - | [2] |

| 5'-FdC-dzG -FdC-dzG -dzA -dzA -CldU-CldU-FdC-dzG -FdC-dzG -3' | 3'-dzG -FdC-dzG -FdC-dzA -dzA -CldU-CldU-dzG -FdC-dzG -FdC-5' | 53.2 | -5.9 (for the fully modified duplex) | [2] |

| 5'-d(TCT-X -TCT)-3' where X = dG | 3'-d(AGA-A-AGA)-5' | 36.0 | - | [3][4] |

| 5'-d(TCT-X -TCT)-3' where X = 7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 34.5 | -1.5 | [3][4] |

| 5'-d(TCT-X -TCT)-3' where X = 7-bromo-7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 37.5 | +1.5 | [3][4] |

| 5'-d(TCT-X -TCT)-3' where X = 7-iodo-7-deaza-dG | 3'-d(AGA-A-AGA)-5' | 38.5 | +2.5 | [3][4] |

| 5'-d(CGC-Y -GC)-3' where Y = dA | 3'-d(GCG-T-CG)-5' | 52.0 | - | [5] |

| 5'-d(CGC-Y -GC)-3' where Y = 7-deaza-dA | 3'-d(GCG-T-CG)-5' | 51.5 | -0.5 | [5] |

Note: Tm values are dependent on experimental conditions such as salt and oligonucleotide concentrations. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP

This protocol is designed to improve the amplification of DNA templates with high GC content, which are prone to forming secondary structures that can impede DNA polymerase.

Materials:

-

DNA template (with high GC content)

-

Forward and reverse primers

-

dNTP mix (dATP, dCTP, dTTP at 10 mM each)

-

7-deaza-dGTP solution (10 mM)

-

dGTP solution (10 mM)

-

Taq DNA polymerase and corresponding buffer

-

Nuclease-free water

Procedure:

-

Prepare the dNTP/7-deaza-dGTP Mix:

-

Prepare a working solution containing dATP, dCTP, and dTTP at a final concentration of 2 mM each.

-

Prepare a separate mix of dGTP and 7-deaza-dGTP. A commonly used ratio is 1:3 (dGTP:7-deaza-dGTP). For a final concentration of 2 mM total guanine (B1146940) nucleotide, mix 0.5 mM dGTP and 1.5 mM 7-deaza-dGTP.

-

-

Set up the PCR Reaction:

-

On ice, assemble the following components in a PCR tube:

-

| Component | Volume (for 50 µL reaction) | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 10x PCR Buffer | 5 µL | 1x |

| dNTP/7-deaza-dGTP mix | 5 µL | 200 µM each |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (1-100 ng) | 1-5 µL | As needed |

| Taq DNA Polymerase | 0.5 µL | 2.5 units |

-

Perform Thermal Cycling:

-

The following cycling conditions are a starting point and may require optimization:

-

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2-5 min | 1 |

| Denaturation | 95 | 30-60 sec | 30-35 |

| Annealing | 55-65 | 30-60 sec | |

| Extension | 72 | 1 min/kb | |

| Final Extension | 72 | 5-10 min | 1 |

| Hold | 4 | ∞ | 1 |

-

Analyze the PCR Product:

-

Analyze the amplification products by agarose (B213101) gel electrophoresis. The use of 7-deaza-dGTP can sometimes lead to slight variations in migration, so comparison with a standard ladder is crucial.

-

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing 7-Deazapurine Derivatives

This protocol outlines the general steps for incorporating a 7-deazapurine phosphoramidite (B1245037) into a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial 3'-nucleoside.

-

Standard DNA phosphoramidites (dA, dC, dG, T).

-

7-Deazapurine phosphoramidite (e.g., 7-deaza-dG phosphoramidite).

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (Cap A and Cap B).

-

Oxidizing solution (Iodine solution).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Anhydrous acetonitrile.

Procedure (performed on an automated synthesizer):

-

De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.

-

Coupling: The 7-deazapurine phosphoramidite and the activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the support-bound nucleotide then attacks the phosphorus atom, forming a phosphite (B83602) triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

Repeat: The cycle of de-blocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Signaling Pathways and Workflows

Queuosine Biosynthesis Pathway

7-Deazapurines are not only synthetic tools but also occur naturally. Queuosine, a hypermodified 7-deazaguanosine (B17050) derivative, is found in the anticodon of certain tRNAs in both bacteria and eukaryotes. Its biosynthesis starts from GTP and involves a series of enzymatic steps to construct the 7-deazapurine core.

Caption: Biosynthesis pathway of the hypermodified nucleoside queuosine.

Solid-Phase Oligonucleotide Synthesis Workflow

The chemical synthesis of oligonucleotides containing 7-deazapurine derivatives follows a well-established cyclical process on a solid support.

Caption: General workflow for solid-phase oligonucleotide synthesis.

Tubercidin (7-Deazaadenosine) Signaling Pathway

Tubercidin, a naturally occurring 7-deazaadenosine analog, exhibits potent antiviral and antitumor activities. Its mechanism of action can involve interference with cellular signaling pathways. For instance, it has been shown to activate the RIG-I/NF-κB pathway, leading to an innate immune response.[6]

Caption: Tubercidin-induced activation of the RIG-I/NF-κB signaling pathway.

Conclusion

7-Deazapurine derivatives represent a versatile and powerful class of modified nucleosides with wide-ranging applications in research and drug development. Their ability to modulate nucleic acid structure and function, coupled with the potential for diverse chemical modifications, ensures their continued importance in advancing our understanding of nucleic acid biology and in the development of novel therapeutic and diagnostic tools. The protocols and data presented in this guide offer a solid foundation for researchers to harness the unique properties of these fascinating molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atdbio.com [atdbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nearest-neighbor parameters for 7-deaza-adenosine·uridine base pairs in RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of 7-Cyano-7-Deazaguanine Ribonucleoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed chemical synthesis pathway for 7-cyano-7-deazaguanine ribonucleoside, a molecule of significant interest in chemical biology and drug discovery. Due to the limited availability of a complete, published synthesis protocol for this specific molecule, this guide consolidates established synthetic strategies for the key structural components: the 7-cyano-7-deazaguanine (preQ₀) base and the subsequent glycosylation with a protected ribose moiety. The methodologies presented are based on analogous syntheses of related 7-deazapurine nucleosides.

Introduction

7-Deazapurine nucleosides are a class of compounds where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification allows for substitutions at the C7 position, leading to a diverse range of biological activities. 7-Cyano-7-deazaguanine ribonucleoside, in particular, is the ribonucleoside of a precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs. Its synthesis is a key step towards accessing various analogs for therapeutic and research applications.

The proposed synthesis follows a convergent approach, involving the independent synthesis of the 7-cyano-7-deazaguanine nucleobase and a protected ribose donor, followed by their coupling and final deprotection.

Proposed Synthetic Pathway

The overall proposed synthetic pathway can be divided into three main stages:

-

Synthesis of the 7-Cyano-7-deazaguanine (preQ₀) Nucleobase.

-

Glycosylation of the Nucleobase with a Protected Ribose.

-

Deprotection to Yield the Final Ribonucleoside.

A schematic of this workflow is presented below.

The Natural Occurrence of 2'-Deoxy-7-cyano-7-deazaguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological significance of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0), a modified deoxynucleoside found in the DNA of various bacteria and bacteriophages. This document details the biosynthetic pathway leading to the formation of its precursor, 7-cyano-7-deazaguanine (preQ0), and its subsequent incorporation into DNA by the Dpd modification system. Furthermore, this guide presents quantitative data on the natural abundance of dPreQ0, detailed experimental protocols for its detection and quantification, and visual representations of the key biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and drug development who are interested in this unique DNA modification.

Introduction

The diversity of life is not only encoded in the canonical four-base genetic alphabet but also in a vast array of chemical modifications to these bases. These modifications play critical roles in regulating gene expression, protecting against foreign DNA, and fine-tuning cellular processes. Among these, the 7-deazaguanine (B613801) derivatives represent a fascinating class of modified nucleosides. While the ribonucleoside queuosine (B110006) has been known for decades as a hypermodified base in the anticodon of certain tRNAs, recent discoveries have unveiled the presence of its deoxy-analogs in bacterial and phage DNA.

2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) is a recently identified 7-deazapurine derivative found in the genomic DNA of a diverse set of bacteria, including Salmonella enterica serovar Montevideo, and in the genomes of various bacteriophages.[1][2][3] Its presence is linked to a novel DNA modification-restriction system, designated the Dpd system, which is encoded by a cluster of genes (dpd cluster).[1][2][4] This guide will delve into the natural world of dPreQ0, from its biosynthesis to its functional implications.

Natural Occurrence and Quantitative Abundance

The presence of dPreQ0 has been confirmed in the genomic DNA of several bacterial species. Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided insights into the levels of this modification. The table below summarizes the reported quantitative data for dPreQ0 and its derivative, 2'-deoxy-7-amido-7-deazaguanosine (dADG), in two bacterial species.

| Bacterial Species | dPreQ0 (per 106 nucleotides) | dADG (per 106 nucleotides) | Reference |

| Salmonella enterica serovar Montevideo | ~10 | ~1,600 | [5] |

| Kineococcus radiotolerans | ~30 | ~1,300 | [5] |

Table 1: Quantitative levels of dPreQ0 and dADG in bacterial DNA.

Biosynthesis of 2'-Deoxy-7-cyano-7-deazaguanosine

The biosynthesis of dPreQ0 is a multi-step process that begins with the synthesis of the free base, 7-cyano-7-deazaguanine (preQ0), which is a shared intermediate with the queuosine tRNA modification pathway.[1][2][3] The preQ0 base is then incorporated into DNA.

Biosynthesis of the preQ0 Base

The synthesis of preQ0 starts from guanosine-5'-triphosphate (GTP) and proceeds through a four-step enzymatic pathway.[3] The enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[3]

Figure 1: Biosynthetic pathway of the preQ0 base from GTP.

Incorporation of preQ0 into DNA

Once synthesized, the preQ0 base is incorporated into DNA by a specialized enzymatic machinery encoded by the dpd gene cluster. This process is initiated by the DpdA protein, a homolog of tRNA-guanine transglycosylases. DpdA, in conjunction with the ATPase DpdB, excises a guanine (B1146940) base from the DNA and inserts the preQ0 base in its place.[2][4][6]

The Dpd Restriction-Modification System

The dpd gene cluster encodes a multi-protein system that not only modifies the host DNA with dPreQ0 and its derivative dADG but also restricts incoming foreign DNA that lacks these modifications.[1][2][4] The system can be broadly divided into a modification module and a restriction module.

The Modification Module (DpdA, DpdB, DpdC)

The modification of DNA with 7-deazaguanine derivatives is carried out by the DpdA, DpdB, and DpdC proteins.[2][4][6]

-

DpdA: A transglycosylase that exchanges guanine in DNA for the preQ0 base.[2][4]

-

DpdB: An ATPase that is required for the DpdA-mediated insertion of preQ0 into DNA.[2]

-

DpdC: An enzyme that subsequently hydrolyzes the cyano group of dPreQ0 in the DNA to an amido group, forming 2'-deoxy-7-amido-7-deazaguanosine (dADG).[2][4][6]

Figure 2: The Dpd DNA modification pathway.

The Restriction Module (DpdD-K)

Genetic analyses have indicated that the remaining genes in the dpd cluster, dpdD through dpdK, are responsible for the restriction of foreign DNA that lacks the dADG modification.[2][4] The precise mechanism of this multi-protein restriction complex is still under investigation, but it is believed to function as a nuclease system that recognizes and cleaves unmodified DNA.

Experimental Protocols

This section provides detailed methodologies for the isolation, hydrolysis, and analysis of dPreQ0 from bacterial DNA.

Genomic DNA Extraction from Bacteria

This protocol is a general method for extracting high-quality genomic DNA from bacterial cultures.

Materials:

-

Bacterial cell culture

-

Lysis Buffer (e.g., TE buffer with lysozyme (B549824) and Proteinase K)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Chloroform:Isoamyl alcohol (24:1)

-

3 M Sodium Acetate (pH 5.2)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Harvest bacterial cells from a liquid culture by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and incubate to lyse the cells and digest proteins.

-

Perform sequential extractions with Phenol:Chloroform:Isoamyl alcohol and then Chloroform:Isoamyl alcohol to remove proteins and lipids.

-

Precipitate the genomic DNA from the aqueous phase by adding Sodium Acetate and ice-cold 100% Ethanol.

-

Wash the DNA pellet with ice-cold 70% Ethanol.

-

Air-dry the pellet and resuspend the DNA in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

Enzymatic Hydrolysis of DNA to Deoxynucleosides

This protocol describes the complete enzymatic digestion of DNA into its constituent deoxynucleosides for subsequent analysis.[7]

Materials:

-

Purified genomic DNA

-

Enzyme cocktail (e.g., Benzonase nuclease, Phosphodiesterase I, and Alkaline Phosphatase)

-

Digestion Buffer (e.g., Tris-HCl buffer with MgCl2)

Procedure:

-

To a known amount of DNA (e.g., 10-20 µg), add the Digestion Buffer.

-

Add the enzyme cocktail to the DNA solution.

-

Incubate the reaction mixture at 37°C for an appropriate time (e.g., 2-12 hours) to ensure complete hydrolysis.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

-

The resulting mixture of deoxynucleosides is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis of 2'-Deoxy-7-cyano-7-deazaguanosine

This protocol provides a general framework for the detection and quantification of dPreQ0 using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the hydrolyzed DNA sample onto the C18 column.

-

Separate the deoxynucleosides using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of dPreQ0. The MRM transition would be the precursor ion (the protonated molecule [M+H]+ of dPreQ0) to a specific product ion (e.g., the protonated preQ0 base).

-

-

Quantification:

-

Generate a standard curve using a synthetic dPreQ0 standard of known concentrations.

-

Quantify the amount of dPreQ0 in the biological sample by comparing its peak area to the standard curve.

-

Figure 3: General experimental workflow for the analysis of dPreQ0.

Conclusion

The discovery of 2'-deoxy-7-cyano-7-deazaguanosine in bacterial and phage DNA has expanded our understanding of the chemical diversity of genetic material. This modified deoxynucleoside is a key component of the Dpd restriction-modification system, highlighting a novel mechanism for genome defense and regulation. The biosynthetic pathways and enzymatic machinery involved in the production and incorporation of dPreQ0 offer potential targets for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the distribution, function, and dynamics of this intriguing DNA modification in the microbial world. Continued research in this area will undoubtedly uncover new insights into the complex interplay between DNA modification, bacterial genetics, and phage biology.

References

- 1. How to Use Restriction Enzymes: A Resource Guide [worldwide.promega.com]

- 2. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the minimal bacterial 2′-deoxy-7-amido-7-deazaguanine synthesis machinery [dspace.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

The Dpd Gene Cluster: A Technical Guide to its Function in 7-Deazaguanine DNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dpd gene cluster orchestrates a sophisticated DNA modification pathway in diverse bacteria, leading to the incorporation of 7-deazaguanine (B613801) derivatives into the genome. This system, intricately linked to the queuosine (B110006) tRNA modification pathway, plays a crucial role in a novel restriction-modification (R-M) system. This guide provides a comprehensive overview of the dpd gene cluster's function, detailing the enzymatic activities of its key components, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the underlying biochemical and logical pathways. Understanding this unique DNA modification system offers potential avenues for the development of novel antimicrobial strategies and biotechnological tools.

Introduction to the dpd Gene Cluster and 7-Deazaguanine Modification

In the ongoing evolutionary arms race between bacteria and bacteriophages, bacteria have evolved a variety of defense mechanisms, among which restriction-modification (R-M) systems are paramount.[1][2] A recently discovered and elaborate R-M system is encoded by the dpd gene cluster, found in a range of bacteria, including Salmonella enterica serovar Montevideo.[3][4] This system is responsible for the modification of DNA with 7-deazaguanine derivatives, a class of modifications more commonly associated with tRNA.[4]

The dpd gene cluster, typically spanning around 20 kb, contains a series of genes, dpdA through dpdK, that collectively execute the modification of genomic DNA and the subsequent recognition and restriction of unmodified DNA.[4] The modification process involves the substitution of a guanine (B1146940) base in the DNA with 7-deazaguanine derivatives, a transformation that renders the host DNA resistant to the restriction activity of the Dpd system.[4]

The Core Modification Machinery: DpdA, DpdB, and DpdC

Genetic and in vitro reconstitution studies have elucidated the roles of the initial three genes in the cluster, dpdA, dpdB, and dpdC, as the core machinery responsible for the DNA modification process.[3][4] The precursor for this modification, 7-cyano-7-deazaguanine (preQ₀), is synthesized by the cell's queuosine tRNA modification pathway, highlighting a fascinating instance of crosstalk between RNA and DNA metabolism.[3][4]

DpdA: The Transglycosylase

DpdA is a key enzyme that functions as a DNA-guanine transglycosylase.[3][4] It catalyzes the exchange of a guanine base within the DNA for the preQ₀ base.[3] This transglycosylation reaction is the foundational step in the 7-deazaguanine modification of DNA.

DpdB: The ATPase Powerhouse

The transglycosylation activity of DpdA is critically dependent on DpdB, which possesses ATPase activity.[3][4] DpdB hydrolyzes ATP, providing the necessary energy for DpdA to carry out the base exchange reaction.[3] This energetic coupling underscores the complexity and controlled nature of this DNA modification pathway.

DpdC: The Final Modification Step

Following the incorporation of preQ₀ into the DNA by the DpdA/DpdB complex, the DpdC enzyme catalyzes the final modification step. DpdC converts the 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in the DNA to 2'-deoxy-7-amido-7-deazaguanosine (dADG).[3][4] This final dADG modification is what is ultimately recognized as "self" by the Dpd restriction system.[4]

The Restriction Module: DpdD-DpdK

The remaining genes in the cluster, dpdD through dpdK, are implicated in the restriction aspect of the R-M system.[3][4] While the precise function of each individual protein is not yet fully elucidated, genetic studies have shown that this collection of genes is responsible for the degradation of DNA that lacks the protective 7-amido-7-deazaguanine modification.[4] This restriction activity ensures that invading foreign DNA, such as that from bacteriophages, is destroyed, thereby protecting the bacterial host.

Quantitative Data

While detailed enzyme kinetic parameters such as Km and kcat for the Dpd enzymes have not been extensively reported in the literature, studies on the in vitro reconstituted Dpd system from Salmonella enterica serovar Montevideo have provided valuable insights into the relative activities of the core modification enzymes.

Table 1: Relative Guanine Exchange Activity of the DpdA/DpdB System

| Component Present | Component Absent | Relative Activity (%) |

| DpdA, DpdB, ATP, DNA | - | 100 |

| DpdA, DpdB, DNA | ATP | < 5 |

| DpdA, ATP, DNA | DpdB | < 5 |

| DpdB, ATP, DNA | DpdA | < 5 |

| DpdA, DpdB, ATP | DNA | < 5 |

| Data is a qualitative representation based on findings from Iyer et al. (2023) demonstrating the dependency of DpdA's transglycosylase activity on both DpdB and ATP.[5] |

Table 2: DpdB ATPase Activity

| Component Present | Component Absent | Relative ATPase Activity |

| DpdB, ATP, DNA, DpdA | - | High |

| DpdB, ATP, DNA | DpdA | Moderate |

| DpdB, ATP | DNA, DpdA | Low |

| Data is a qualitative representation based on findings from Iyer et al. (2023) indicating that the ATPase activity of DpdB is stimulated by the presence of DNA and further enhanced by DpdA.[5] |

Signaling and Experimental Workflows

The 7-Deazaguanine DNA Modification Pathway

The biochemical pathway for the modification of DNA by the Dpd system is a multi-step process involving both the queuosine biosynthesis pathway and the dedicated Dpd enzymes.

Caption: The pathway of 7-deazaguanine DNA modification by the Dpd system.

Experimental Workflow for In Vitro Reconstitution

The functional characterization of the Dpd modification machinery relies on a systematic in vitro reconstitution of the enzymatic activities.

Caption: A generalized workflow for the in vitro characterization of the Dpd modification enzymes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the dpd gene cluster function, primarily based on the work of Iyer et al. (2023) on the Dpd system from Salmonella enterica serovar Montevideo.[3]

Protein Expression and Purification

-

Gene Cloning: The dpdA, dpdB, and dpdC genes are cloned into suitable expression vectors (e.g., pET vectors) with affinity tags (e.g., His-tag) for purification.

-

Overexpression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-25°C) for several hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).

-

Further Purification: For higher purity, the eluted protein may be subjected to further chromatographic steps, such as ion-exchange and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

In Vitro Transglycosylase Assay

This assay measures the ability of DpdA, in the presence of DpdB and ATP, to exchange guanine in DNA for a labeled guanine analog.

-

Reaction Mixture: A typical 50 µL reaction contains:

-

Tris-based buffer (pH 7.0-8.0)

-

50 mM KCl

-

10 mM MgCl₂

-

5 mM DTT

-

Substrate DNA (e.g., 10 µg of plasmid DNA)

-

Purified DpdA (1-5 µM)

-

Purified DpdB (1-5 µM)

-

10 mM ATP

-

20 µM [8-¹⁴C]guanine (specific activity ~50-60 mCi/mmol)

-

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching and Precipitation: The reaction is stopped by the addition of ice-cold 10% (w/v) trichloroacetic acid (TCA). The precipitated DNA is collected on a glass microfiber filter.

-

Washing: The filter is washed multiple times with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled guanine.

-

Quantification: The radioactivity retained on the filter, corresponding to the [¹⁴C]guanine incorporated into the DNA, is measured by liquid scintillation counting.

In Vitro ATPase Assay

This assay measures the ATP hydrolysis activity of DpdB.

-

Reaction Mixture: A typical 20 µL reaction contains:

-

Tris-based buffer (pH 7.5)

-